molecular formula C10H15NO2 B11747956 [4-(Dimethylamino)-2-methoxyphenyl]methanol

[4-(Dimethylamino)-2-methoxyphenyl]methanol

Cat. No.: B11747956
M. Wt: 181.23 g/mol
InChI Key: RSUHYLAALCVIPF-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-2-methoxyphenyl]methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a dimethylamino group and a methoxy group attached to a phenyl ring, with a hydroxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-2-methoxyphenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [4-(Dimethylamino)-2-methoxyphenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers the advantage of being scalable and efficient, with high yields and selectivity. The reaction is conducted under controlled temperature and pressure conditions to ensure optimal conversion rates .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-2-methoxyphenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[4-(Dimethylamino)-2-methoxyphenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-2-methoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Dimethylamino)phenyl]methanol
  • [4-Methoxyphenyl]methanol
  • [4-(Dimethylamino)-2-hydroxyphenyl]methanol

Uniqueness

[4-(Dimethylamino)-2-methoxyphenyl]methanol is unique due to the presence of both dimethylamino and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound versatile for various chemical transformations and applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[4-(dimethylamino)-2-methoxyphenyl]methanol

InChI

InChI=1S/C10H15NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-6,12H,7H2,1-3H3

InChI Key

RSUHYLAALCVIPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CO)OC

Origin of Product

United States

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